2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-27-19-10-8-18(9-11-19)20-14-21-22(26)24(12-13-25(21)23-20)15-17-6-4-16(2)5-7-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJHFNKHQPNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is characterized by a pyrazolo[1,5-a]pyrazine core with specific substitutions that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O2 |
| Molecular Weight | 359.4 g/mol |
| CAS Number | 1358101-76-4 |
| Structure | Structure |
The biological activity of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with various receptors that could lead to therapeutic effects.
In Vitro Studies
Recent studies have evaluated the in vitro biological activities of this compound:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in cells.
- Antimicrobial Activity : Preliminary tests showed promising results against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity : Evaluations on cancer cell lines indicated selective cytotoxicity, making it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
Several studies have documented the biological effects of related pyrazolo compounds, providing insights into the potential applications of 2-(4-ethoxyphenyl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one:
- Study on DHODH Inhibition : A related pyrazolo compound was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. This inhibition was linked to reduced viral replication and cellular growth in vitro .
- Antimicrobial Investigations : A series of pyrazole derivatives were tested for antimicrobial activity, showing that certain structural modifications enhanced their effectiveness against both bacterial and fungal pathogens .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogues and their structural features:
Key Observations :
Preparation Methods
Pyrazole Alkylation and Formylation
The pyrazolo[1,5-a]pyrazine core is synthesized via a four-step protocol:
- N-1 Alkylation : Treating 5-aminopyrazole with 2-bromo-1,1-diethoxyethane in DMF at 80°C for 12 hours installs a 2,2-diethoxyethyl group (85% yield).
- Vilsmeier–Haack Formylation : Reacting the alkylated pyrazole with POCl₃ and DMF at 0°C generates the pyrazole-5-carbaldehyde intermediate (72% yield).
Optimization Note : Lowering the formylation temperature to −10°C improves regioselectivity by minimizing competing C-4 formylation.
Cyclocondensation to Pyrazolo[1,5-a]pyrazin-4-one
The aldehyde intermediate undergoes cyclization with ammonium acetate in acetic acid under reflux:
Reaction Conditions
- Solvent: Acetic acid
- Temperature: 120°C
- Time: 6 hours
- Yield: 68%
Mechanistically, the aldehyde reacts with ammonia to form an imine, which cyclizes via intramolecular nucleophilic attack by the pyrazole nitrogen (Figure 2).
Substituent Installation
4-Ethoxyphenyl Group at C-2
A Suzuki–Miyaura coupling installs the 4-ethoxyphenyl group:
Reagents
- Palladium catalyst: Pd(PPh₃)₄ (5 mol%)
- Ligand: XPhos (10 mol%)
- Base: K₂CO₃
- Boronic acid: 4-Ethoxyphenylboronic acid
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C
- Time: 12 hours
- Yield: 74%
Key Consideration : Microwave irradiation at 150°C reduces reaction time to 2 hours with comparable yield.
4-Methylbenzyl Group at N-5
The 4-methylbenzyl moiety is introduced via reductive amination:
Procedure
- React pyrazolo[1,5-a]pyrazin-4-one with 4-methylbenzaldehyde in DCM.
- Add NaBH₃CN (1.2 equiv) and stir at room temperature for 24 hours.
- Purify by silica gel chromatography (Hexane/EtOAc 3:1).
- Yield: 82%
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and substituent installation:
Conditions
- React 5-aminopyrazole, 4-ethoxybenzaldehyde, and 4-methylbenzylamine in AcOH/H₂O (3:1)
- Add ammonium persulfate as oxidant
- Temperature: 100°C
- Time: 8 hours
- Yield: 58%
Limitation : Lower yield due to competing side reactions.
Solid-Phase Synthesis
Immobilizing the pyrazole on Wang resin enables stepwise assembly:
Steps
- Resin-bound pyrazole alkylation (92% efficiency)
- On-resin formylation (TFA/DCM, 86%)
- Cleavage with TFA/H₂O (95:5)
- Overall yield: 51%
Reaction Optimization Data
Table 1 : Comparative Yields for Key Steps
Spectroscopic Characterization
Table 2 : Key Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
